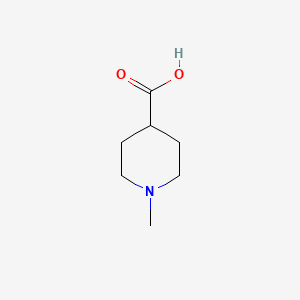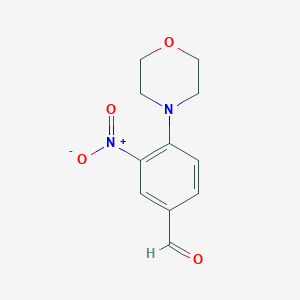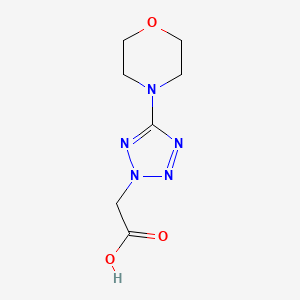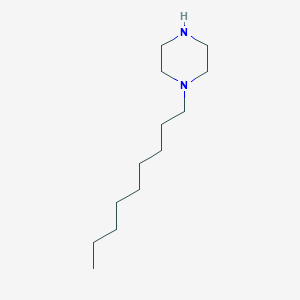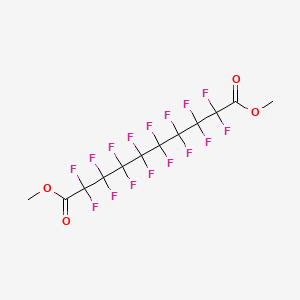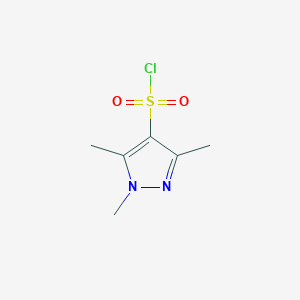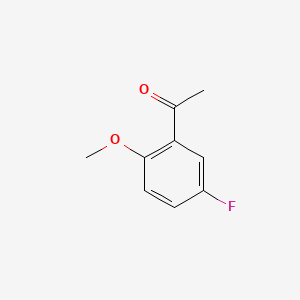
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene
説明
The compound of interest, 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene, is a specialized organic molecule that has been studied for its potential applications in polymer synthesis and photoluminescent materials. It is particularly relevant in the context of synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV), a polymer known for its applications in optoelectronic devices .
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers, which share structural similarities with the target compound . Additionally, the modified Gilch route has been used to synthesize MEH-PPV using 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene as a monomer, which has been found to yield higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart . The Horner-Wittig-Emmons reaction has also been utilized to create related light-emitting monomers .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including 1H NMR and 19F NMR, which reflect the structural features and the crowded nature of the molecules . X-ray crystallography has been used to investigate the molecular structures of certain derivatives, revealing large bond angles around phosphorus atoms in some cases . For the target compound, similar analytical techniques would likely be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The reactivity of halomethylbenzenes has been studied, with nucleophilic substitution reactions being a common theme. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, and their reactivity towards the formation of propellane derivatives has been explored . These studies provide insights into the reactivity patterns that could be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, with a focus on their photophysical characteristics and emission spectra . The solvates of similar compounds have been characterized by X-ray diffraction, revealing different conformations and packing structures in the crystalline state . Electrochemical measurements have been carried out to investigate redox properties, which are important for understanding the behavior of these compounds in electronic applications . The target compound's properties would likely be analyzed using similar methods to determine its suitability for use in optoelectronic devices.
科学的研究の応用
1. Polymer Synthesis and Properties
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene has been utilized in the synthesis of various polymers. In one study, it was used as a monomer for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], showing higher yields and molecular weights compared to other monomers (Sanford et al., 1999). Another application involved its use in synthesizing fluorene-based copolymers, demonstrating significant color tuning properties for potential use in light-emitting devices (Cho et al., 2002).
2. Molecular Structures and Interactions
Research has also focused on understanding the molecular structures and interactions of compounds containing 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene. For instance, a study analyzed the packing behavior of anisole derivatives with bis(bromomethyl) pendants, revealing unique supramolecular patterns and the influence of bromine on molecular stacking (Nestler et al., 2018).
3. Photophysical Applications
This compound has been involved in the synthesis of materials with interesting photophysical behaviors. A study reported the synthesis and fluorescence behavior of thia-aza macrocycles with 9-anthracenylmethyl moiety as a fluorescent appendage. These macrocycles showed increased fluorescence with the addition of transition metal ions, indicating potential applications in sensing and electronic devices (Singh & Kumar, 2007).
4. Energy and Electronics
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene has also found applications in the field of energy and electronics. For instance, its derivative was used in the synthesis of a more efficient electron acceptor for high-performance polymer solar cells, enhancing power conversion efficiency and device performance (Jin et al., 2016).
特性
IUPAC Name |
1,4-bis(bromomethyl)-2-(2-ethylhexoxy)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Br2O2/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-9,13H,4-7,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYUUWEXFKLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1CBr)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
209625-38-7 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10394609 | |
| Record name | 1,4-Bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene | |
CAS RN |
209625-37-6 | |
| Record name | 1,4-Bis(bromomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



